N-(4-methylthiazol-2-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(4-methylthiazol-2-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19F3N4O2S2 and its molecular weight is 504.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
This compound belongs to a broader class of thiazole derivatives, which have been synthesized and evaluated for their anticancer properties. For instance, a study by Evren et al. (2019) focused on the synthesis of new thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, and evaluated their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines. The study found specific derivatives showing high selectivity and apoptosis induction, comparing their effectiveness to standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antioxidant and Antimicrobial Activities
Another aspect of the research on similar compounds involves their antioxidant and antimicrobial activities. For instance, Hossan (2020) synthesized 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives and evaluated their antioxidant activity through molecular docking and in vitro studies, showing promising results compared to ascorbic acid (Hossan, 2020).
Antitumor Activity
Additionally, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has been explored for potential antitumor activity. Yurttaş et al. (2015) synthesized derivatives bearing different heterocyclic ring systems and evaluated their antitumor activity in vitro against a range of human tumor cell lines, finding notable anticancer activity among some compounds (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Properties
Furthermore, the antimicrobial and antifungal properties of thiazole derivatives have been a subject of investigation. For example, Mahajan et al. (2008) reported on the synthesis and antibacterial, antifungal activities of thiazole compounds containing the mercapto group, indicating promising activities against various microbial strains (Mahajan, Pattan, Jadhav, Pimpodkar, & Manikrao, 2008).
properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S2/c1-14-3-5-16(6-4-14)19-11-27-22(34-13-20(31)29-21-28-15(2)12-33-21)30(19)17-7-9-18(10-8-17)32-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQVZBHWLXFLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NC(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide |
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